molecular formula C9H10N2O B023012 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 5755-07-7

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B023012
CAS RN: 5755-07-7
M. Wt: 162.19 g/mol
InChI Key: XTDMZEZDXXJVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one belongs to the benzodiazepine class, known for its broad spectrum of biological applications. Research has primarily focused on its synthesis, structure, and chemical properties, excluding its applications in drug use and dosage.

Synthesis Analysis

Synthesis approaches vary, including the Lewis base-catalyzed hydrosilylation method, which yields products with high enantioselectivity and excellent yields. Another method involves exploiting the acylating nature of the imide-Ugi intermediate for diverse tetrahydro-1,4-benzodiazepin-2-ones synthesis. Novel synthesis approaches also include multicomponent reactions, providing efficient pathways to these compounds (Chen et al., 2011) (Mossetti et al., 2011).

Molecular Structure Analysis

The molecular structure of benzodiazepines has been extensively studied. X-ray crystallographic analysis and NMR techniques are commonly used to determine their configurations and conformations. These compounds often display significant molecular interactions, such as intermolecular hydrogen bonds and π-π interactions, crucial for their stability and biological activity (Naveen et al., 2019).

Scientific Research Applications

  • It is identified as a potent inhibitor of NMDA receptors, which suggests its use in neurological research and potential therapeutic applications. For example, Xu, Zuo, and Chan (2001) explored its synthesis and noted its research applications (Xu, Zuo, & Chan, 2001). Similarly, Huang and Xu (2003) highlighted its role as a neuroprotectant (Huang & Xu, 2003).

  • It plays a significant role in the synthesis of other compounds, such as in the formation of 1,3-dihydro and 1,5-dihydro-1,4-benzodiazepin-2-ones. Fryer, Winter, and Stcrnbach (1967) studied its role in the formation of these compounds (Fryer, Winter, & Sternbach, 1967).

  • There are significant implications in antiviral research, especially concerning HIV-1. Breslin et al. (1999) discovered that derivatives of this compound significantly inhibit HIV-1 replication (Breslin et al., 1999). Chander et al. (2017) further confirmed its inhibitory effect on HIV-1 RT activity (Chander et al., 2017).

  • It has been explored for its potential in cancer research. Naveen et al. (2019) investigated a derivative of this compound for its activity against human cancers (Naveen et al., 2019).

  • Studies also suggest its role in pharmacology and toxicity. Bagolini et al. (1978) examined its pharmacological activity and noted its high toxicity but little effect on motor coordination and motor activity in mice (Bagolini, de Witt, Pacifici, & Ramacci, 1978).

  • It demonstrates in vitro cytotoxic effects, as shown by Faidallah et al. (2015) in their study on 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine derivatives (Faidallah et al., 2015).

  • The compound's derivatives have been found to influence the growth and productivity of plants, such as in the study by Asakavičiūtė et al. (2013) on narrow-leafed lupin (Asakavičiūtė, Maknickienė, Jančienė, & Javorskis, 2013).

Future Directions

Given the potential of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as a starting material for synthesizing various derivatives , future research could explore its potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMZEZDXXJVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279211
Record name 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

CAS RN

5755-07-7
Record name 5755-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium (1.8 g, 77.2 mmol) was added in portions to methanol (50 mL), and the mixture was stirred for 1 h. The resulting mixture was added dropwise to a solution of methyl 3-((2-aminophenyl)amino)propanoate (9.4 g, 48.2 mmol) in methanol (150 mL) at 0° C. Once addition was completed, the mixture was stirred at room temperature overnight. The mixture was concentrated, and the residue was purified by CombiFlash (PE:EA=5:1) to give 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as a yellow solid (3.9 g, 50%). LRMS (M+H)+: 161 m/z. 1H NMR (300 MHz, CD3OD): δ 2.61 (t, J=6.0 Hz, 2H), 3.62 (t, J=6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 3
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 4
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 5
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Citations

For This Compound
108
Citations
S Chander, CR Tang, HM Al-Maqtari, J Jamalis… - Bioorganic …, 2017 - Elsevier
In the present study, a series of fourteen 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives were designed, synthesized and characterized by appropriate …
Number of citations: 69 www.sciencedirect.com
N RASHID, M HASAN, MK TAHIR… - Analytical Sciences: X …, 2008 - jstage.jst.go.jp
690115 x200 ANALYTICAL SCIENCES 2008, VOL. 24 the C12–C7–C8–C9 torsion angle of–167.02 (9). The N2–C9 bond length of 1.351 (2) Å is shorter than N1–C7 (1.481 (2) Å), due …
Number of citations: 1 www.jstage.jst.go.jp
S Naveen, K Kumara, HM Al-Maqtari, MVD Urs… - Chemical Data …, 2019 - Elsevier
Benzodiazepines derivatives have been reported for their broad spectrum of biological applications. These derivatives are also being investigated for their supporting activity against …
Number of citations: 4 www.sciencedirect.com
F Malik, M Hassan, D Rosenbaum… - Magnetic resonance in …, 1989 - Wiley Online Library
An investigation of the molecular dynamics of substituted 1,3,4,5‐tetrahydro‐2H‐1,5‐benzodiazepin‐2‐one derivatives revealed that these molecules adopt cycloheptadiene‐like boat …
MC Aversa, P Giannetto, G Romeo… - Organic Magnetic …, 1981 - Wiley Online Library
The conformational analysis of biologically active lofendazam (7‐chloro‐5‐phenyl‐1,3,4,5‐tetrahydro‐2H‐1,5‐benzodiazepin‐2‐one) is carried out by means of lanthanide shift reagent …
F Malik, M Hasan, KM Khan, S Perveen… - Liebigs …, 1995 - Wiley Online Library
A route to optically active variously substituted 4‐methyl‐ and 4‐methyl‐7‐substituted 1,3,4,5‐tetrahydro‐2H‐1,5‐benzo‐diazepin‐2‐ones as analogues of commercially available …
AM Al‐Fakih, HM Al‐Maqtari, M Aziz… - Materials and …, 2020 - Wiley Online Library
Inhibition performance of three newly synthesized 1,5‐benzodiazepine derivatives with 4‐methoxybenzoyl (methoxyBBD), 3‐methylbenzoyl (methylBBD), and 2‐chlorobenzoyl (…
Number of citations: 0 onlinelibrary.wiley.com
R Verma, R Bhatia, G Singh, B Kumar, S Mehan… - Bioorganic …, 2020 - Elsevier
Benzodiazepines (BZDs) represent a class of privilege scaffold in the modern era of medicinal chemistry as CNS active agents and BZD based drugs are used to treat different psychotic …
Number of citations: 25 www.sciencedirect.com
T Nguema Ongone, R Achour, M El Ghoul… - Journal of …, 2019 - hindawi.com
The aim of this work is to deepen the pharmacological effect of 4-phenyl-1,5-benzodiazepin-2-one derivatives which have a similar structure to nonionic surfactants: 4-phenyl-1,5-…
Number of citations: 12 www.hindawi.com
R Janciene, A Klimavicius, Z Staniulyte… - Rigas Tehniskas …, 2010 - search.proquest.com
The interaction of 7-amino-4-methyl-1-R1-5-R2-1, 3, 4, 5-tetrahydro-2H-1, 5-benzodiazepin-2-ones with, β-unsaturated ketones-dimethyl-2-oxoglutaconate and methyl-4-oxo-2-…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.